molecular formula C10H11BrClNO2 B13900505 5-Bromo-6-(tert-butyl)-2-chloronicotinic acid

5-Bromo-6-(tert-butyl)-2-chloronicotinic acid

Cat. No.: B13900505
M. Wt: 292.55 g/mol
InChI Key: FJFGOYXEXSAYSM-UHFFFAOYSA-N
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Description

5-Bromo-6-(tert-butyl)-2-chloronicotinic acid: is a heterocyclic organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of bromine, tert-butyl, and chlorine substituents on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(tert-butyl)-2-chloronicotinic acid typically involves multi-step organic reactions. One common method includes the bromination of 6-(tert-butyl)-2-chloronicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-(tert-butyl)-2-chloronicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-6-(tert-butyl)-2-chloronicotinic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and pharmaceuticals.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(tert-butyl)-2-chloronicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, tert-butyl, and chlorine substituents can influence its binding affinity and specificity. The exact pathways involved can vary based on the derivative and the biological context.

Comparison with Similar Compounds

    6-(tert-butyl)-2-chloronicotinic acid: Lacks the bromine substituent.

    5-Bromo-2-chloronicotinic acid: Lacks the tert-butyl group.

    5-Bromo-6-methyl-2-chloronicotinic acid: Has a methyl group instead of tert-butyl.

Uniqueness: 5-Bromo-6-(tert-butyl)-2-chloronicotinic acid is unique due to the combination of bromine, tert-butyl, and chlorine substituents. This specific arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the bromine and chlorine atoms can provide sites for further functionalization.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

5-bromo-6-tert-butyl-2-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,3)7-6(11)4-5(9(14)15)8(12)13-7/h4H,1-3H3,(H,14,15)

InChI Key

FJFGOYXEXSAYSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=N1)Cl)C(=O)O)Br

Origin of Product

United States

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